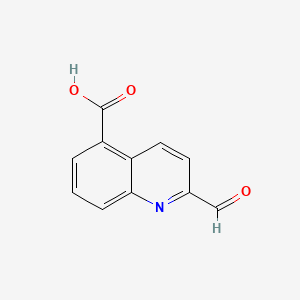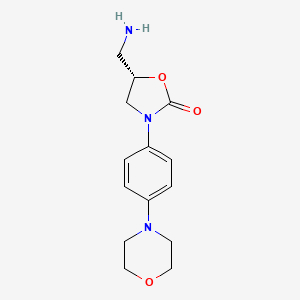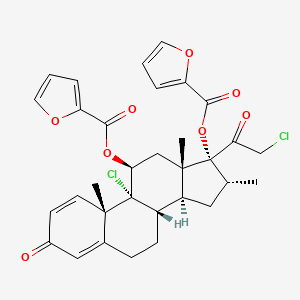
rac α-Methyl Kynurenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“rac α-Methyl Kynurenine” is an impurity of rac Kyurenine . It’s a tryptophan metabolite and the precursor of an antagonist of N-methyl-aspartate receptor, Kynurenic acid . The molecular formula of “rac α-Methyl Kynurenine” is C11H14N2O3 and it has a molecular weight of 222.24 .
Molecular Structure Analysis
The molecular formula of “rac α-Methyl Kynurenine” is C11H14N2O3 . This indicates that it contains 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
“rac α-Methyl Kynurenine” is an off-white solid . It has a melting point of more than 182°C and it’s slightly soluble in DMSO and Methanol when heated . It should be stored in a refrigerator under an inert atmosphere due to its hygroscopic nature .
Mechanism of Action
“rac α-Methyl Kynurenine” is the precursor of Kynurenic acid , an antagonist of N-methyl-aspartate receptor. This suggests that “rac α-Methyl Kynurenine” might be involved in the regulation of N-methyl-aspartate receptors, which play a crucial role in neural communication, memory formation, and learning.
properties
CAS RN |
1798018-43-5 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.244 |
IUPAC Name |
2-amino-4-(2-aminophenyl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-11(13,10(15)16)6-9(14)7-4-2-3-5-8(7)12/h2-5H,6,12-13H2,1H3,(H,15,16) |
InChI Key |
PQEUTGZYJPUCNX-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC=CC=C1N)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)
![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)




![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one](/img/structure/B583267.png)
